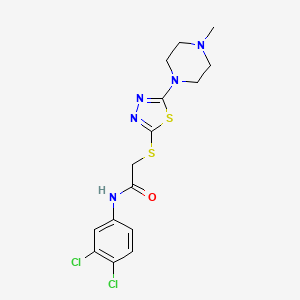
1-(4-fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group attached to a fluorine atom . They are often used as precursors in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has been reported . The structure of the compound was confirmed by X-ray crystallographic studies .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as IR, 1H NMR, and EI mass spectral analysis . X-ray crystallographic studies can also be used to confirm the structure .Chemical Reactions Analysis
The metabolic pathway of similar compounds, such as synthetic cannabinoids, has been studied . It was found that UDP-glucuronosyltransferases (UGTs) are the primary enzymes involved in their metabolism .Physical And Chemical Properties Analysis
Fluorobenzyl compounds typically have a broader chemical shift range in 19F NMR, which helps resolve individual fluorine-containing functional groups . The physical properties of similar compounds, such as melting point, boiling point, and density, can also be determined .Scientific Research Applications
Synthesis Techniques
Researchers have developed methods to synthesize related compounds, emphasizing the importance of reaction conditions on yields. For example, Huang Jin-qing et al. (2009) focused on synthesizing 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a compound with structural similarities, highlighting optimized conditions for improved yields Huang Jin-qing, 2009.
Pharmacological Applications
The pharmacological properties of related imidazole derivatives have been explored, particularly in the context of their receptor agonist activities. For instance, Doi et al. (2017) evaluated the activities of carboxamide-type synthetic cannabinoids (including related structures) as CB1/CB2 receptor agonists, indicating the potential for therapeutic applications Doi et al., 2017.
Crystal Structure and Material Science
The detailed crystal structure of related compounds has been determined, providing insights into molecular configurations and interactions. Özbey et al. (2004) conducted crystal structure elucidation of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H- benzimidazole-5-carbonitrile, offering valuable data for material science applications Özbey et al., 2004.
Drug Discovery and Development
Compounds with the imidazole framework have been explored for their potential in drug development, such as inhibitors for specific receptors or enzymes. For example, studies on compounds structurally related to "1-(4-fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide" have looked into their roles as enzyme inhibitors, highlighting their significance in developing new therapeutic agents Pace et al., 2007.
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-phenylimidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-14-8-6-13(7-9-14)12-21-11-10-19-16(21)17(22)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXZDCHIOKOYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)
![(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2797783.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide](/img/structure/B2797786.png)

![2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2797789.png)


![N-(2-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2797796.png)
![[1-(6-Chloroquinazolin-4-yl)piperidin-3-yl]methanol](/img/structure/B2797797.png)

